2-(4-cyanophenyl)-N,N-dimethylacetamide
CAS No.: 79149-55-6
Cat. No.: VC7895696
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79149-55-6 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-(4-cyanophenyl)-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C11H12N2O/c1-13(2)11(14)7-9-3-5-10(8-12)6-4-9/h3-6H,7H2,1-2H3 |
| Standard InChI Key | CBXDSEDTUAKAKD-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)C#N |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(4-Cyanophenyl)-N,N-dimethylacetamide is systematically named as N,N-dimethyl-2-(4-cyanophenyl)acetamide. Its IUPAC name reflects the acetamide backbone substituted with a 4-cyanophenyl group at the α-carbon and two methyl groups on the nitrogen atom . The molecular formula corresponds to an exact mass of 188.095 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Analysis
The compound’s structure (Figure 1) features:
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A 4-cyanophenyl ring providing aromaticity and electronic polarization.
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A dimethylacetamide group conferring solubility in polar aprotic solvents like N,N-dimethylacetamide (DMA) .
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A methylene linker between the aromatic ring and the acetamide moiety, allowing conformational flexibility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 188.226 g/mol | |
| Exact Mass | 188.095 g/mol | |
| LogP | 1.19 | |
| Polar Surface Area | 44.1 Ų | |
| Melting/Boiling Points | Not reported |
Synthetic Routes and Optimization
Core Synthesis Strategies
The compound is synthesized via alkylation or condensation reactions. A representative method involves:
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Deprotonation of 4-cyanophenylacetamide using sodium hydride in anhydrous DMA .
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N,N-Dimethylation with methyl iodide or dimethyl sulfate under basic conditions .
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Purification via column chromatography to isolate the target compound .
Modifications for Drug Development
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Sulfamation: Treatment with sulfamoyl chloride in DMA yields sulfamate esters with enhanced enzyme affinity .
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Halogenation: Introducing bromine or chlorine at the ortho position of the phenyl ring improves aromatase inhibition (IC < 1 nM) .
Biological Applications and Mechanism of Action
Dual Aromatase–Sulfatase Inhibition
The compound’s derivatives exhibit dual inhibition of aromatase (CYP19A1) and steroid sulfatase (STS), enzymes critical in estrogen biosynthesis . Key findings include:
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Aromatase Inhibition: Derivatives with a triazole or imidazole substituent show IC values as low as 0.2 nM in JEG-3 cell assays .
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Sulfatase Inhibition: Sulfamate esters derived from the parent acetamide inhibit STS with IC values of 2.5–10,000 nM, depending on linker length .
Table 2: Biological Activity of Select Derivatives
| Derivative | Aromatase IC (nM) | STS IC (nM) | Source |
|---|---|---|---|
| Imidazole-sulfamate | 0.2 | 2.5 | |
| Brominated triazole | 0.12 | 593 | |
| Difluoromethylene linker | 0.87 | >10,000 |
Structure–Activity Relationships (SAR)
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